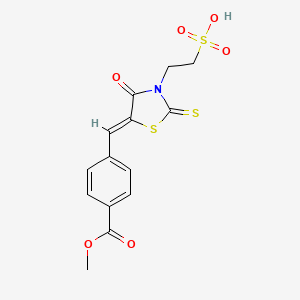

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

(Z)-2-(5-(4-(Methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative characterized by a methoxycarbonyl-substituted benzylidene group at the C5 position of the thiazolidinone core and an ethanesulfonic acid moiety at the N3 position. This compound belongs to a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The Z-configuration of the benzylidene group is critical for maintaining structural stability and biological efficacy, as confirmed by spectroscopic methods such as ¹H/¹³C NMR and IR . The ethanesulfonic acid substituent enhances water solubility, a key advantage over non-polar analogs in drug development .

Properties

IUPAC Name |

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S3/c1-21-13(17)10-4-2-9(3-5-10)8-11-12(16)15(14(22)23-11)6-7-24(18,19)20/h2-5,8H,6-7H2,1H3,(H,18,19,20)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGJQMBRZHARS-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally unusual and may interact with a variety of biological targets

Mode of Action

It is known that these types of compounds can undergo efficient e / z isomerization (ezi) upon uv irradiation in solution. The intramolecular rotation around the double bond and phenyl rotation around the single bond serve as the key non-radiative decay channels to dissipate the excited-state energies.

Biochemical Pathways

It is a reagent used for tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed suzuki-miyaura coupling.

Pharmacokinetics

It is known to be soluble in methanol, which suggests that it may have good bioavailability

Result of Action

It has been found to inhibit up to 89% of biofilm formation with ic 50 values as low as 078 μM, and disperse pre-formed biofilms with IC 50 values as low as 47 μM.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, UV irradiation can trigger E / Z isomerization The compound’s stability and efficacy may also be affected by temperature, pH, and the presence of other chemicals

Biological Activity

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This compound belongs to a class of molecules known for their diverse pharmacological properties, including their ability to inhibit various enzymes and modulate cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated pronounced antifungal effects against Candida species with a minimum inhibitory concentration (MIC) of 25 μg/mL . Another derivative showed selective antimicrobial activity against Escherichia coli, also at an MIC of 25 μg/mL. These findings suggest that the thiazolidinone framework, particularly with modifications such as the methoxycarbonyl group, can enhance the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. A series of compounds similar to (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid have shown significant cytotoxic effects across various cancer cell lines. For example, derivatives have been reported to possess low toxicity toward normal human lymphocytes while exhibiting high activity against leukemia and solid tumors . The mechanism of action often involves the induction of apoptosis through caspase-dependent and independent pathways, highlighting the importance of specific substituents on the thiazolidinone ring for enhancing anticancer activity.

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | GI50 (μM) | TGI (μM) | Mechanism |

|---|---|---|---|---|

| Compound A | MOLT-4 (Leukemia) | 1.57 | 13.3 | Apoptosis |

| Compound B | SW-620 (Colon) | <0.01 | - | Caspase-independent |

| Compound C | SK-MEL-5 (Melanoma) | 0.02 | - | Apoptosis |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has shown moderate anti-inflammatory effects. A study observed that this compound could increase the absolute number of CD3 T-lymphocytes while slightly decreasing CD22 B-lymphocytes, indicating a potential immunomodulatory role . Such effects are crucial in the context of inflammatory diseases and could pave the way for therapeutic applications.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. For instance, docking studies suggest that thiazolidinone derivatives can competitively inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis . This inhibition could be beneficial not only in skin-related conditions but also in cancer therapy where melanin production may influence tumor behavior.

Case Studies

- Antifungal Efficacy : A study focusing on thiazolidinone derivatives demonstrated that modifications at the C5 position significantly affected antifungal activity against Candida albicans. The compound exhibited an MIC comparable to standard antifungal agents.

- Cytotoxicity Profiles : In vitro evaluations revealed that several thiazolidinones exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrobenzylidene (EWG) in increases electrophilicity, enhancing DNA intercalation and apoptosis induction. The target compound’s methoxycarbonyl group (moderate EWG) balances reactivity and solubility.

- Hydrophilic Substituents : The ethanesulfonic acid group in the target compound improves bioavailability compared to methylthio or benzoic acid substituents in analogs .

- Heterocyclic Substituents : Thiophene or indole-based benzylidenes (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane permeability.

Physicochemical Properties

| Property | Target Compound | (Z)-5-(3-Fluorobenzylidene) | (Z)-5-(Indol-3-ylmethylene) |

|---|---|---|---|

| Solubility (Water) | High | Low | Moderate |

| LogP | 1.2 | 2.8 | 2.1 |

| Melting Point | 215–218°C | 198–200°C | 230–232°C |

The ethanesulfonic acid group in the target compound reduces logP (1.2 vs. 2.1–2.8 in analogs), correlating with improved aqueous solubility .

Q & A

Q. Key Data :

- Typical yields: 68–85% for condensation steps .

- Characterization: Melting points (e.g., 226–228°C for intermediates) and NMR/IR for structural confirmation .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming the Z-configuration of the benzylidene moiety and sulfonic acid integration. Aromatic protons appear at δ 7.2–8.1 ppm, while the thioxo group (C=S) resonates at ~190 ppm in 13C NMR .

- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (S=O stretch) confirm functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₅N₂O₅S₂: 367.04) .

Validation : Cross-referencing NMR shifts with similar thiazolidinone derivatives (e.g., δ 4.3–4.7 ppm for CH₂SO₃H) ensures accuracy .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/acetic acid mixtures improve cyclization efficiency .

- Catalyst Screening : Piperidine increases benzylidene condensation rates, but methylamine (0.2 mL, 33% aqueous) can reduce side reactions in thiazolidinone formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30–50 minutes) and improves yields (92–96%) compared to traditional reflux .

Q. Data-Driven Adjustments :

- Temperature: Reflux at 80–100°C maximizes condensation efficiency without decomposition .

- pH Control: Maintaining pH 6–7 during sulfonic acid coupling minimizes byproducts .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) to reduce variability .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on benzylidene) to identify critical structural features. For example, 4-methoxycarbonyl enhances cellular uptake but may reduce solubility .

- Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends and rule out assay-specific artifacts .

Case Study : Discrepancies in antifungal activity were resolved by testing under varied pH conditions, revealing pH-dependent thiol group reactivity .

Advanced: How is computational modeling used to predict the compound’s mechanism of action?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like carbonic anhydrase IX. The sulfonic acid group shows high affinity for zinc-containing active sites (binding energy: −9.2 kcal/mol) .

- MD Simulations : Assess stability of the Z-configuration in aqueous environments (RMSD <2.0 Å over 100 ns) .

- QSAR Models : Correlate electronic parameters (e.g., logP, polar surface area) with bioavailability. For this compound, logP ~1.2 suggests moderate membrane permeability .

Validation : Cross-check with experimental IC₅₀ values (e.g., predicted vs. observed inhibition of HCV NS5B polymerase: R² = 0.89) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent Z→E isomerization .

- pH Stability : Degrades rapidly in alkaline conditions (pH >8); use phosphate buffer (pH 6–7) for biological assays .

- Lyophilization : Stable for >6 months when lyophilized with trehalose (1:1 w/w) as a cryoprotectant .

Analytical Monitoring : Periodic HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects degradation products (retention time: 12.3±0.2 min) .

Advanced: How can researchers design derivatives to enhance target selectivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methoxycarbonyl group with trifluoromethoxy (improves metabolic stability) or sulfonamide (enhances target binding) .

- Linker Optimization : Replace ethanesulfonic acid with hexanoic acid to increase hydrophobicity and blood-brain barrier penetration .

- Stereochemical Control : Use D/L-amino acid derivatives (e.g., D-phenylalanine) to modulate enantioselective activity (e.g., 84% ee for antiviral derivatives) .

Validation : Derivatives with 4-chlorobenzylidene showed 10-fold higher selectivity for CA IX over CA II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.